

Dehydrosulphurenic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydrosulphurenic acid*

Cat. No.: *B15135457*

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IUPAC Name: (2R)-2-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid

CAS Number: 175615-56-2

Introduction

Dehydrosulphurenic acid is a lanostane-type triterpenoid isolated from the medicinal mushroom *Antrodia cinnamomea* (synonymous with *Taiwanofungus camphoratus*). This compound, also known as 24-methylenelanosta-7,9(11)-diene-3 β ,15 α -diol-21-oic acid, has garnered significant interest within the scientific community for its diverse and potent biological activities.^[1] This technical guide provides a comprehensive overview of the available data on **Dehydrosulphurenic acid**, with a focus on its anticancer, antiviral, and enzyme inhibitory properties, to support further research and drug development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of **Dehydrosulphurenic acid** is presented in the table below. These properties are computationally derived and provide a foundational understanding of the molecule's characteristics.

Property	Value
Molecular Formula	C ₃₁ H ₄₈ O ₄
Molecular Weight	484.7 g/mol
XLogP3-AA	6.4
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5

Biological Activities and Quantitative Data

Dehydrosulphurenic acid exhibits a range of biological activities, with the most prominent being its anticancer, antiviral, and α -glucosidase inhibitory effects. The following sections and tables summarize the available quantitative data for these activities.

Anticancer Activity

Dehydrosulphurenic acid has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and mitotic catastrophe.[1]

Cell Line	Cancer Type	Reported Effect
BxPC-3	Pancreatic Cancer	Induction of apoptosis[1]
U937	Leukemia	Induction of apoptosis and mitotic catastrophe[1]

Note: Specific IC₅₀ values for the anticancer activity of **Dehydrosulphurenic acid** are not readily available in the cited literature.

Antiviral Activity

Recent studies have highlighted the potential of **Dehydrosulphurenic acid** as an antiviral agent, particularly against SARS-CoV-2. Its mechanism of action involves the inhibition of the

ACE2 (Angiotensin-Converting Enzyme 2) protease, which is a key receptor for viral entry into host cells.

Target	Virus	Activity	Inhibitory Constant (Ki)
ACE2 Protease	SARS-CoV-2	Inhibition	1.53 μ M

Enzyme Inhibitory Activity

Dehydrosulphurenic acid has been identified as a potent inhibitor of α -glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

| Enzyme | Reported Effect | | --- | --- | --- | | α -Glucosidase | Potent inhibition |

Note: A specific IC50 value for the α -glucosidase inhibitory activity of **Dehydrosulphurenic acid** is not specified in the reviewed literature.

Experimental Protocols

This section details the methodologies that can be employed to assess the biological activities of **Dehydrosulphurenic acid**.

Cell Viability and Apoptosis Assay in Cancer Cell Lines

This protocol describes a general workflow for evaluating the anticancer effects of **Dehydrosulphurenic acid** on cell lines such as BxPC-3 and U937.

a) Cell Culture: BxPC-3 and U937 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

b) Cell Viability Assay (MTT Assay):

- Cells are seeded in 96-well plates and allowed to adhere overnight.

- The cells are then treated with varying concentrations of **Dehydrosulphurenic acid** for 24, 48, and 72 hours.
- Following treatment, MTT reagent is added to each well and incubated for 4 hours.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at 570 nm using a microplate reader to determine cell viability.

c) Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining):

- Cells are treated with **Dehydrosulphurenic acid** for a specified period.
- The cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
- Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark.
- The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

ACE2 Protease Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of **Dehydrosulphurenic acid** on ACE2 activity.

- Recombinant human ACE2 enzyme is incubated with varying concentrations of **Dehydrosulphurenic acid**.
- A fluorogenic substrate for ACE2 is added to initiate the enzymatic reaction.
- The fluorescence intensity is measured over time using a fluorescence plate reader.
- The rate of substrate cleavage is calculated, and the inhibitory activity of **Dehydrosulphurenic acid** is determined by comparing the reaction rates in the presence and absence of the compound. The K_i can be calculated from this data.

α -Glucosidase Inhibition Assay

This protocol provides a method for assessing the α -glucosidase inhibitory potential of **Dehydrosulphurenic acid**.

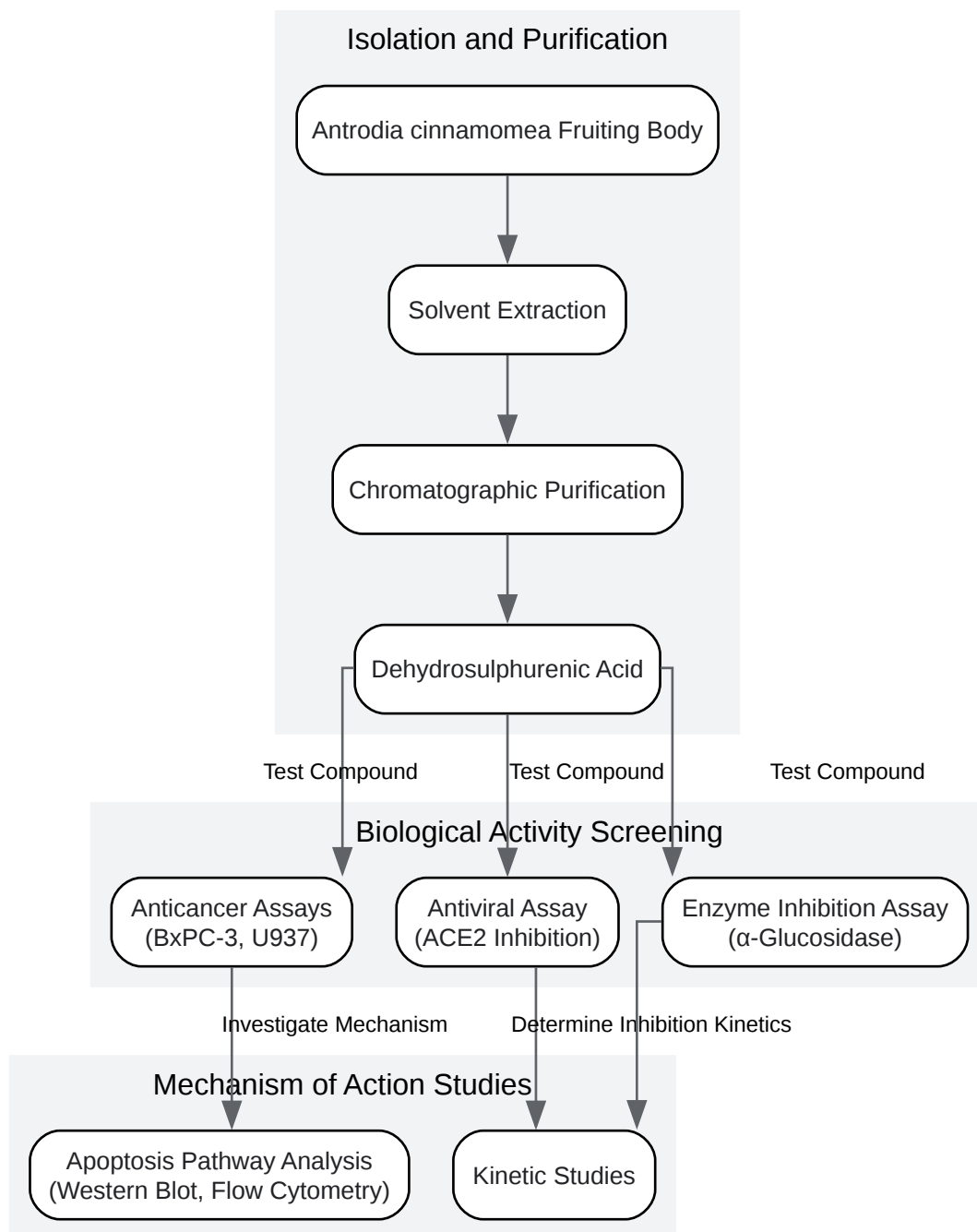
- α -Glucosidase from *Saccharomyces cerevisiae* is mixed with different concentrations of **Dehydrosulphurenic acid** in a phosphate buffer (pH 6.8).
- The mixture is incubated at 37°C.
- The substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), is added to start the reaction.
- The reaction is incubated for a defined period and then stopped by adding sodium carbonate.
- The absorbance of the released p-nitrophenol is measured at 405 nm.
- The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Signaling Pathways and Mechanistic Diagrams

The anticancer activity of **Dehydrosulphurenic acid** is primarily attributed to the induction of apoptosis. While the precise signaling cascade initiated by this specific compound is a subject of ongoing research, the general mechanism of apoptosis induction in cancer cells by related triterpenoids from *Antrodia cinnamomea* often involves the extrinsic pathway.

Below is a logical workflow diagram illustrating the experimental process for identifying and characterizing the biological activities of **Dehydrosulphurenic acid**.

Experimental Workflow for Dehydrosulphurenic Acid

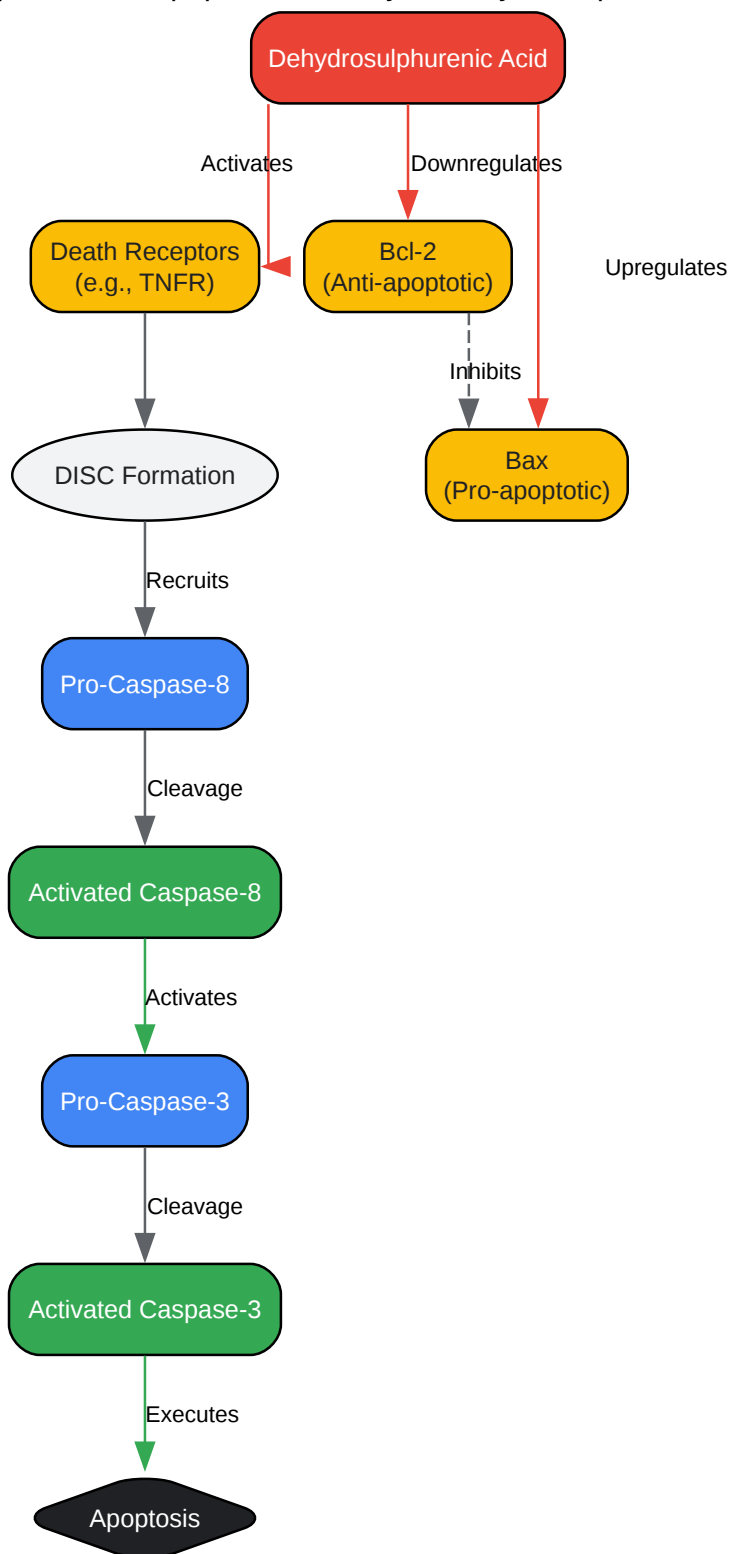


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Caption: Workflow for the study of **Dehydrosulphurenic acid**.

The diagram below illustrates a plausible extrinsic apoptosis pathway that may be induced by **Dehydrosulphurenic acid** in cancer cells, based on the activity of similar compounds.

Hypothesized Apoptotic Pathway of Dehydrosulphurenic Acid

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Caption: A potential extrinsic apoptosis signaling pathway.

Conclusion

Dehydrosulphurenic acid is a promising natural product with multifaceted therapeutic potential. Its demonstrated anticancer, antiviral, and enzyme inhibitory activities warrant further investigation. This guide provides a consolidated resource for researchers, summarizing the current knowledge and offering standardized protocols to facilitate future studies. Elucidation of the precise mechanisms of action and further in vivo studies are critical next steps in the development of **Dehydrosulphurenic acid** as a potential therapeutic agent.

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References

- 1. taiwan-healthcare.org [taiwan-healthcare.org]
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